Isonicotinaldehyde: A Comprehensive Technical Guide
Isonicotinaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of isonicotinaldehyde (also known as pyridine-4-carboxaldehyde). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams to illustrate fundamental processes.
Core Physical and Chemical Properties
Isonicotinaldehyde is a colorless to yellow or brown oily liquid that is soluble in water and ether.[1][2][3][4] It is an aromatic aldehyde with a pyridine (B92270) ring, which imparts basic properties to the molecule. It is sensitive to air and light and should be stored accordingly.[5][6]
Table 1: Physical Properties of Isonicotinaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO | [1] |
| Molecular Weight | 107.11 g/mol | [1][7] |
| Appearance | Colorless to clear brown-yellow liquid | [1][3] |
| Melting Point | -4 to -2 °C | [1][3] |
| Boiling Point | 198 °C (at 760 mmHg); 71-73 °C (at 10 mmHg) | [1][3][8] |
| Density | 1.137 g/mL at 20 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.544 | [1][3] |
| Solubility | 20 g/L in water (20 °C); Soluble in ether | [1][3] |
| Vapor Pressure | 0.02 hPa at 20 °C | [1] |
| Flash Point | 130 °F (54 °C) | [1] |
| pKa | 4.72 | [8] |
Table 2: Identification and Registration
| Identifier | Value | Reference(s) |
| IUPAC Name | Pyridine-4-carbaldehyde | [8][9] |
| Synonyms | 4-Formylpyridine, Isonicotinic aldehyde | [5][7][9] |
| CAS Number | 872-85-5 | [1][9] |
| EC Number | 212-832-3 | [8] |
Experimental Protocols
Synthesis: Oxidation of 4-Picoline
The industrial synthesis of isonicotinaldehyde is primarily achieved through the catalytic oxidation of 4-picoline (4-methylpyridine).[1][3]
General Procedure: A vapor-phase oxidation process is commonly employed. A mixture of 4-picoline and air is passed over a heated catalyst bed.[1][3] Vanadium-molybdenum catalysts are often used for this transformation.[3] The reaction is typically carried out at elevated temperatures, for instance, around 400 °C.[3] The resulting product stream, containing isonicotinaldehyde, is then cooled and subjected to purification processes.
Purification: Bisulfite Adduct Formation and Regeneration
A common and effective method for purifying aldehydes, including aromatic aldehydes like isonicotinaldehyde, involves the formation of a bisulfite adduct, which is a salt. This allows for separation from non-aldehyde impurities. The aldehyde can then be regenerated from the adduct.[6][10][11]
Protocol:
-
Adduct Formation: The crude mixture containing isonicotinaldehyde is dissolved in a water-miscible solvent like methanol.[1][5][10] A freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) is then added, and the mixture is shaken vigorously.[5][10] The bisulfite anion adds to the carbonyl carbon, forming the solid bisulfite adduct.
-
Extraction: Water and an immiscible organic solvent are added to the mixture. The water-soluble bisulfite adduct partitions into the aqueous layer, while non-aldehyde impurities remain in the organic layer.[1][5] The layers are then separated.
-
Regeneration of Aldehyde: The aqueous layer containing the bisulfite adduct is isolated. An organic solvent is added, followed by the dropwise addition of a base, such as sodium hydroxide (B78521) (NaOH), until the pH is strongly basic.[10] This reverses the reaction, regenerating the pure isonicotinaldehyde, which is then extracted into the organic layer. The organic layer can be dried and the solvent evaporated to yield the purified product.
Analytical Characterization: Spectroscopic Methods
The structure and purity of isonicotinaldehyde are typically confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of isonicotinaldehyde shows characteristic signals for the aldehydic proton and the protons on the pyridine ring.
-
Aldehydic Proton (CHO): Highly deshielded, appearing as a singlet in the range of δ 9.5-10.5 ppm.[12][13][14]
-
Pyridine Ring Protons: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm).[12] Due to the electron-withdrawing nature of the aldehyde group and the nitrogen atom, the protons ortho to the aldehyde (at positions 3 and 5) and the protons meta to the aldehyde (at positions 2 and 6) will have distinct chemical shifts. For instance, in CDCl₃, signals may be observed around δ 10.11 (s, 1H, CHO), δ 8.90 (d, 2H), and δ 7.72 (d, 2H).[12]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework.
-
Carbonyl Carbon (C=O): The signal for the carbonyl carbon of an aldehyde is characteristically found far downfield, typically in the range of δ 190-200 ppm.[15][16]
-
Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde appears in the region of 1685-1710 cm⁻¹.[2][9][17]
-
C-H Stretch (Aldehyde): A pair of medium intensity bands are often observed around 2830-2695 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.[2][18]
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the pyridine ring.[9]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of isonicotinaldehyde will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 107). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the formyl group (M-29).[19][20][21]
Chemical Reactivity and Applications
Isonicotinaldehyde undergoes reactions typical of aromatic aldehydes, making it a versatile building block in organic synthesis.[3]
Schiff Base Formation: Isonicotinaldehyde readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases.[22][23] This reaction is often catalyzed by a small amount of acid.[23] The formation of a Schiff base is a reversible process.[23]
Reductive Amination: In a one-pot reaction, isonicotinaldehyde can react with an amine in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a secondary or tertiary amine.[4][24][25][26] This process involves the in-situ formation of an imine or iminium ion, which is then immediately reduced.[25]
Other Reactions and Applications: Isonicotinaldehyde is a precursor in the synthesis of various compounds, including:
-
The anti-Alzheimer's drug Donepezil.[1]
-
Isoniazid, an important antitubercular drug, can be synthesized from derivatives of isonicotinaldehyde.[27]
-
It is used to synthesize γ,β-unsaturated amides, meso-substituted A₃-corroles, and N-(4-pyridylmethyl)-L-valine for the construction of zinc metal-organic frameworks (Zn-MOFs).[3]
-
It can be used to prepare 4'-pyridyl terpyridines, which have potential applications as anticancer and antimicrobial agents.[3]
-
It is also used to synthesize 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone, which acts as a corrosion inhibitor for mild steel.[3]
Safety and Handling
Isonicotinaldehyde is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[1] It is also a combustible liquid.[28] Vapors may form explosive mixtures with air.[5]
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.[10]
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Keep away from sources of ignition, heat, sparks, and open flames.[5][11]
-
Store in a tightly closed container in a cool, dry place, away from direct sunlight.[5][28] It is recommended to store under an inert atmosphere (e.g., nitrogen) and refrigerated (2-8 °C).[3][5][29]
Incompatible Materials: Isonicotinaldehyde is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][28]
References
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- 7. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
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- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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- 15. chem.libretexts.org [chem.libretexts.org]
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- 27. researchgate.net [researchgate.net]
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